molecular formula C18H19ClN2O3 B12091470 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

Cat. No.: B12091470
M. Wt: 346.8 g/mol
InChI Key: DQQDOIRBXSOVJT-UHFFFAOYSA-N
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Description

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a phenylhexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl (1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-ylcarbamate, which is then converted to the target compound through a series of reactions . The reaction conditions often involve the use of strong bases and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-Amino-6-(4-aminophenyl)-1-phenylhex-5-yn-1-ol.

Scientific Research Applications

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, which may explain its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

InChI

InChI=1S/C18H18N2O3.ClH/c19-17(18(21)15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)20(22)23;/h1-3,7-8,10-13,17-18,21H,5,9,19H2;1H

InChI Key

DQQDOIRBXSOVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl

Origin of Product

United States

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